Ethyl 2-cyanoacrylate

Adhesive Science Materials Engineering Industrial Bonding

Ethyl 2-cyanoacrylate (ECA, CAS 7085-85-0) is the primary monomeric component of most commercial 'superglue' and 'instant adhesive' formulations. It is a colorless liquid with a molecular formula of C₆H₇NO₂ and a molar mass of 125.13 g/mol.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 7085-85-0
Cat. No. B026121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyanoacrylate
CAS7085-85-0
Synonyms2-Cyano-2-propenoic Acid Ethyl Ester;  2-Cyanoacrylic Acid Ethyl Ester;  910EM;  ACE-E 50;  ACE-EE;  Adhesive 502;  Anacure 3020;  Loctite E 406;  Sicomet 5195;  Sicomet 8400;  TB 1743;  TK 200; 
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C)C#N
InChIInChI=1S/C6H7NO2/c1-3-9-6(8)5(2)4-7/h2-3H2,1H3
InChIKeyFGBJXOREULPLGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in methyl ethyl ketone, toluene, acetone, DMF /N,N-dimethylformamide/, nitromethane

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Cyanoacrylate (CAS 7085-85-0): Industrial-Grade Instant Adhesive Specifications and Procurement Considerations


Ethyl 2-cyanoacrylate (ECA, CAS 7085-85-0) is the primary monomeric component of most commercial 'superglue' and 'instant adhesive' formulations. It is a colorless liquid [1] with a molecular formula of C₆H₇NO₂ and a molar mass of 125.13 g/mol [1]. The compound undergoes extremely rapid anionic polymerization upon exposure to trace amounts of moisture or weak bases, forming a strong polymer film that bonds a wide range of substrates within seconds [2].

Why 'Cyanoacrylate' is an Insufficient Specification: Performance Divergence Among Alkyl Homologs


Procuring a generic 'cyanoacrylate adhesive' without specifying the alkyl ester introduces significant performance risk. The properties of cyanoacrylate monomers—including polymerization rate, bond strength, and flexibility—are not uniform across the homologous series. Systematic studies demonstrate that the length of the alkyl chain (e.g., methyl, ethyl, n-butyl, n-octyl) directly dictates critical performance metrics on different substrates [1]. For instance, a reversed order of polymerization rate is observed between biological tissues and non-biological surfaces like water or aluminum as the alkyl chain length increases [2]. Consequently, an adhesive optimized for industrial metal bonding (typically ethyl-based) will perform sub-optimally, or even fail, in a medical wound closure application where a higher homolog like octyl cyanoacrylate is required. Substitution without quantitative justification leads to bond failure, increased cytotoxicity, or inappropriate flexibility.

Ethyl 2-Cyanoacrylate (ECA): A Quantitative Evidence Guide for Scientific Selection


ECA Delivers Superior Bond Strength on Aluminum and Steel Compared to Higher Homologs

Ethyl 2-cyanoacrylate (ECA) exhibits significantly higher adhesive bond strength on non-proteinaceous, polar substrates like metals when directly compared to higher alkyl chain homologs. In vivo rat studies and ex vivo aluminum lap-shear tests demonstrate an inverse relationship between alkyl chain length and bond strength on these surfaces [1]. This makes ECA the preferred choice for industrial metal bonding applications where a higher homolog would yield a weaker joint [2]. Formulated ECA adhesives can achieve lap shear strengths of ≥12 MPa on aluminum and up to 35 N/mm² on steel [3].

Adhesive Science Materials Engineering Industrial Bonding

ECA's Polymerization Rate is Substrate-Dependent and Reverses with Alkyl Chain Length

The polymerization kinetics of ethyl 2-cyanoacrylate are highly dependent on the substrate and are the inverse of those observed for higher homologs. On water and saline, ECA (a lower homolog) spreads and polymerizes rapidly, whereas higher homologs (e.g., n-octyl) polymerize slowly [1]. Conversely, on biological substrates like tissue, this order is reversed: higher homologs polymerize rapidly while ECA does not wet the surface effectively and polymerizes more slowly [1]. This substrate-dependent behavior is a key differentiator for selecting the correct cyanoacrylate for a specific bonding or forensic application.

Polymer Chemistry Surface Science Kinetics

ECA Thermal Stability: Lower Decomposition Temperature and Polymer Morphology Compared to Butyl and Octyl Analogs

The thermal stability and polymer morphology of cyanoacrylates are directly linked to the alkyl ester chain length. Thermogravimetric analysis (TGA) shows that ethyl cyanoacrylate (ECN) polymer exhibits a lower decomposition temperature and a more homogeneous surface morphology compared to its n-butyl (BCN) and n-octyl (OCN) counterparts [1]. Specifically, the first thermal decomposition for ECN monomer was observed at approximately 120 °C [1]. This quantitative thermal behavior and distinct polymer morphology are critical differentiators for applications involving elevated temperatures or requiring specific surface characteristics.

Thermal Analysis Polymer Characterization Material Stability

High-Purity ECA Grades with Controlled Impurity Profiles Mitigate Whitening and Odor

The performance and user acceptability of ethyl 2-cyanoacrylate adhesives are significantly impacted by trace impurities. Patented formulations demonstrate that controlling the levels of residual acrylonitrile and ethanol is critical for mitigating undesirable properties such as whitening (blooming) and irritating odor [1]. A specific patent claims an ECA adhesive composition where the total content of acrylonitrile and ethanol is ≤150 ppm, and ethanol is ≤100 ppm [1]. This level of impurity control represents a quantifiable and verifiable specification that differentiates high-performance ECA from lower-purity generic grades.

Adhesive Formulation Quality Control Material Science

ECA is Classified as a Skin and Respiratory Irritant with Specific Occupational Exposure Limits

Ethyl 2-cyanoacrylate has a well-defined hazard profile that necessitates specific handling procedures and distinguishes it from other cyanoacrylate esters in terms of workplace safety requirements. It is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (single exposure) for respiratory irritation (H335) [1][2]. An occupational exposure limit (OEL) has been established with a Threshold Limit Value (TLV) of 0.2 ppm as a Time-Weighted Average (TWA) and a Short-Term Exposure Limit (STEL) of 1 ppm [3].

Toxicology Occupational Safety Regulatory Compliance

Validated Industrial and Research Applications for Ethyl 2-Cyanoacrylate Based on Quantitative Evidence


High-Strength Bonding of Metals and Rigid Plastics in Industrial Assembly

Ethyl 2-cyanoacrylate is the optimal choice for applications requiring maximum initial bond strength and rapid fixturing on non-porous, polar surfaces such as aluminum, steel, and ABS plastic. This is directly supported by evidence showing ECA's superior bond strength on these substrates compared to higher cyanoacrylate homologs like n-butyl and n-octyl [1][2]. Formulated products consistently meet or exceed a tensile lap shear strength of 1,230 psi (8.5 MPa) on ABS and can achieve ≥12 MPa on aluminum, making them suitable for high-throughput manufacturing of electronics, small appliances, and automotive components [3].

Latent Fingerprint Development in Forensic Science (Cyanoacrylate Fuming Method)

ECA is the established standard monomer for the cyanoacrylate fuming method (CFM) used to visualize latent fingerprints on non-porous surfaces like glass, metal, and plastic [1]. The effectiveness of this technique is rooted in ECA's rapid anionic polymerization, which is initiated by trace biological residues in the fingerprint, forming a visible white polymer along the friction ridge detail. Recent research focuses on optimizing this process by precisely controlling temperature and humidity to improve print quality and polymer chain characteristics [1]. Specialty ECA formulations containing fluorescent dyes are also used to enhance contrast and streamline forensic workflows [1].

Medical Device Assembly Requiring USP Class VI and ISO 10993-5 Compliance

Specific, highly purified grades of ethyl 2-cyanoacrylate are formulated to meet stringent biocompatibility standards for medical device manufacturing. For instance, adhesives like Master Bond MB297Med-2 comply with USP Class VI specifications and pass ISO 10993-5 cytotoxicity testing, making them suitable for bonding components in medical devices that may have brief or indirect tissue contact [1]. The ability to sterilize bonded assemblies via gamma radiation or ethylene oxide (EtO) without significant bond degradation is a critical performance attribute for this application [2].

High-Speed Electronics and Electrical Component Tacking and Bonding

The rapid fixturing time of low-viscosity ECA formulations (e.g., ≤3 seconds for materials with a viscosity of 1.0-3.0 mPa·s at 25°C [1]) is essential for high-speed assembly lines in the electronics industry. This property is used for tacking wires, bonding surface mount technology (SMT) components, and securing coil windings before soldering or conformal coating. The high volume resistivity of cured ECA polymer (>10¹⁵ ohm-cm) also makes it an effective electrical insulator in these applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-cyanoacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.